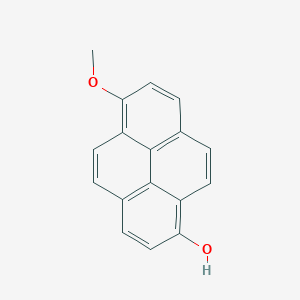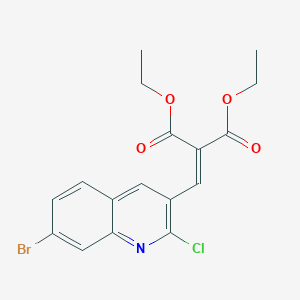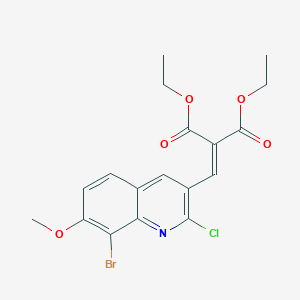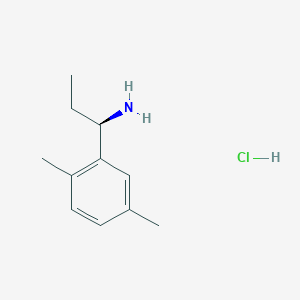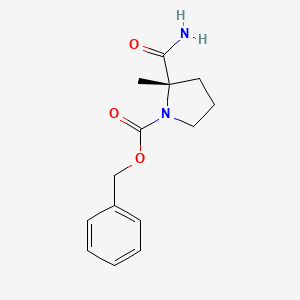
benzyl (S)-2-carbaMoyl-2-Methylpyrrolidine-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a benzyl halide with a protected form of (S)-2-carbaMoyl-2-Methylpyrrolidine, followed by esterification . The exact methods would depend on the specific reactants and conditions used.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzyl group, a carboxylate group, and a pyrrolidine ring. The (S)-2-carbaMoyl-2-Methyl substituents would create a chiral center at the 2-position of the pyrrolidine ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzyl group could be oxidized to a benzoic acid group, or the carboxylate group could react with an alcohol to form an ester .Scientific Research Applications
Cholinesterase Inhibition
Benzyl (S)-2-carbamoyl-2-Methylpyrrolidine-1-carboxylate derivatives have been investigated for their potential as cholinesterase inhibitors. A study by Pizova et al. (2017) prepared a series of these derivatives and evaluated their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). They found that all compounds exhibited moderate inhibitory effects against AChE and that specific derivatives showed significant anti-BChE activity, comparable to that of rivastigmine, a standard drug in this category. This suggests potential applications in treating diseases like Alzheimer’s, where cholinesterase activity is a concern (Pizova, Havelkova, Štěpánková et al., 2017).
Antimicrobial Activity
K. Sreekanth and A. Jha (2020) conducted a study on the microwave-assisted synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives, demonstrating encouraging yields. One derivative, 2-Benzyl- tert -butylpyrrolidine-1,2-dicarboxylate, was identified as having notable antimicrobial properties. This research indicates potential applications in developing new antimicrobial agents, especially in the context of increasing antibiotic resistance (Sreekanth & Jha, 2020).
Catalysis in Organic Synthesis
Zhibin Zhang et al. (2006) explored the use of benzyl (S)-2-carbamoyl-2-Methylpyrrolidine-1-carboxylate in the context of catalysis, specifically in the intramolecular exo-hydrofunctionalization of allenes. Their study demonstrated high efficiency in forming pyrrolidine derivatives, indicating its utility in organic synthesis for creating complex molecular structures. This has implications for the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers (Zhang, Liu, Kinder et al., 2006).
Photochemical Transformations
Meng et al. (2019) investigated the role of benzyl (S)-2-carbamoyl-2-Methylpyrrolidine-1-carboxylate in photochemical transformations, particularly in the carboxylation of benzylic C–H bonds with CO2. Their research demonstrated a novel strategy for creating carboxylic acids under metal-free conditions, which can be applied in green chemistry and sustainable practices in chemical synthesis (Meng, Schirmer, Berger et al., 2019).
properties
IUPAC Name |
benzyl (2S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-14(12(15)17)8-5-9-16(14)13(18)19-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H2,15,17)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQSLXYJKXSARM-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl (S)-2-carbaMoyl-2-Methylpyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



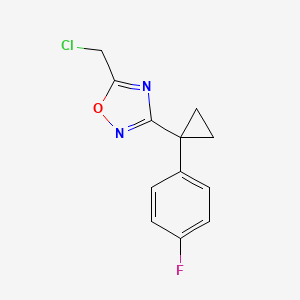

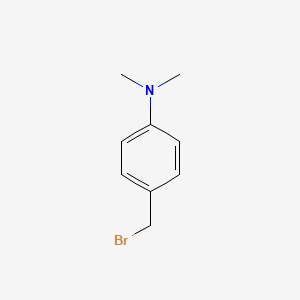
![Benzyl N-[[4-[(3-aminophenyl)carbamoyl]phenyl]methyl]carbamate](/img/structure/B3183686.png)
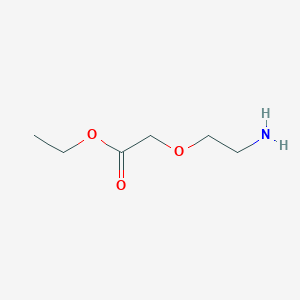
![2,8-Dimethyl-5-phenethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3183700.png)
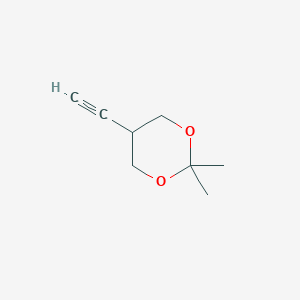
![4-Bromo-2-methylbenzo[d]thiazol-5-amine](/img/structure/B3183711.png)
![(Z)-2-(1,3-benzodioxol-5-yl)-3-[[3-[4-[2-(4-hydroxy-3-iodophenyl)ethylamino]-4-oxobutoxy]-4,5-dimethoxyphenyl]methyl]-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid](/img/structure/B3183734.png)
